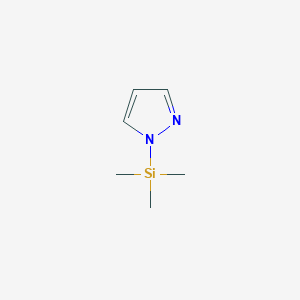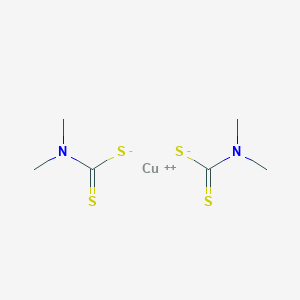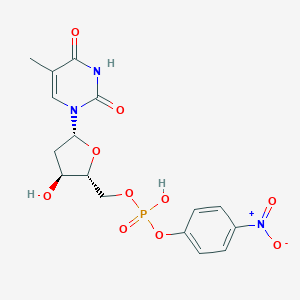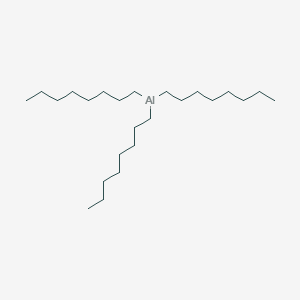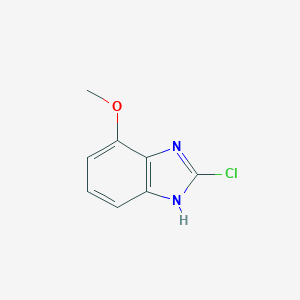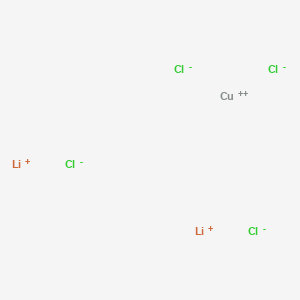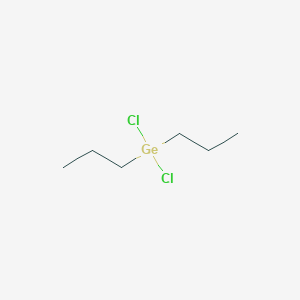
Dichloro(dipropyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(dipropyl)germane is a chemical compound that is used in scientific research due to its potential as a therapeutic agent. This compound belongs to the organogermanium family and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Dichloro(dipropyl)germane is not completely understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also work by modulating the immune system, which could be beneficial in the treatment of viral infections.
Effets Biochimiques Et Physiologiques
Studies have shown that Dichloro(dipropyl)germane has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for the growth and spread of cancer cells. It may also modulate the immune system by increasing the production of cytokines, which are important in the body's response to infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dichloro(dipropyl)germane in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, it has shown promising results in the treatment of cancer and viral infections. However, one limitation of using this compound is that its mechanism of action is not completely understood, which could limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on Dichloro(dipropyl)germane. One area of research could focus on further understanding its mechanism of action, which could lead to the development of more targeted therapies. Additionally, research could focus on its potential use in combination with other chemotherapeutic agents or immunotherapies. Finally, research could focus on the development of new synthesis methods that could improve the yield and purity of the compound.
Conclusion:
In conclusion, Dichloro(dipropyl)germane is a promising compound for scientific research due to its potential therapeutic applications. It has been shown to have anti-cancer properties and may be useful in the treatment of viral infections. While its mechanism of action is not completely understood, further research could lead to the development of more targeted therapies.
Méthodes De Synthèse
Dichloro(dipropyl)germane is synthesized by reacting dipropylgermanium dichloride with lithium aluminum hydride. This reaction results in the formation of the desired compound with a yield of approximately 70%.
Applications De Recherche Scientifique
Dichloro(dipropyl)germane has been studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, particularly in the treatment of breast cancer. Additionally, it has been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis B.
Propriétés
Numéro CAS |
19088-86-9 |
|---|---|
Nom du produit |
Dichloro(dipropyl)germane |
Formule moléculaire |
C6H14Cl2Ge |
Poids moléculaire |
229.7 g/mol |
Nom IUPAC |
dichloro(dipropyl)germane |
InChI |
InChI=1S/C6H14Cl2Ge/c1-3-5-9(7,8)6-4-2/h3-6H2,1-2H3 |
Clé InChI |
CBWHQNKWTRONJJ-UHFFFAOYSA-N |
SMILES |
CCC[Ge](CCC)(Cl)Cl |
SMILES canonique |
CCC[Ge](CCC)(Cl)Cl |
Synonymes |
Dichlorodipropylgermane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



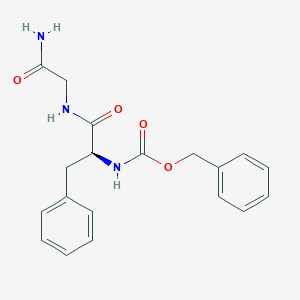
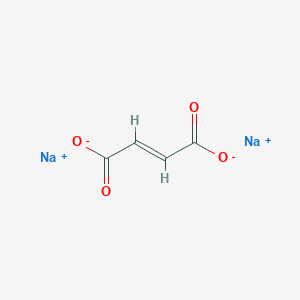
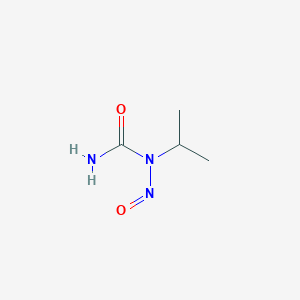
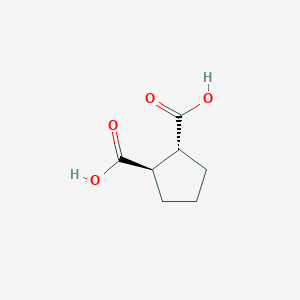
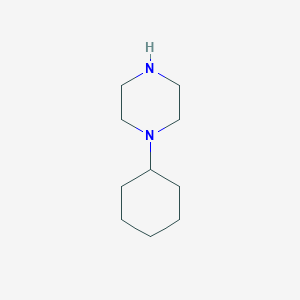
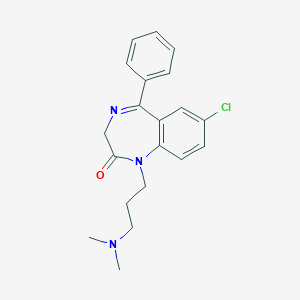
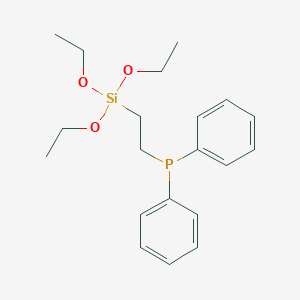
![1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-](/img/structure/B93865.png)
